molecular formula C36H18 B1669996 Decacyclene CAS No. 191-48-0

Decacyclene

Cat. No.: B1669996
CAS No.: 191-48-0
M. Wt: 450.5 g/mol
InChI Key: CUIWZLHUNCCYBL-UHFFFAOYSA-N
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Description

Decacyclene, with the chemical formula C₃₆H₁₈, is a polycyclic aromatic hydrocarbon composed of ten fused benzene rings. It was first synthesized by Dziewonski in 1903 through the dehydrogenation of acenaphthene with elemental sulfur at high temperatures

Mechanism of Action

Target of Action

Decacyclene is a large polycyclic aromatic hydrocarbon . It is a three-blade molecular propeller in the solid state . The molecule has a non-planar twisted form, and the crystal is chiral . It is used to form molecular thin films without requiring covalent crosslinking of any kind

Mode of Action

This compound’s mode of action involves its ability to transport charge carriers, such as electrons or holes, within the organic semiconductor material . This enables the functioning of the electronic device . It forms triple-decker sandwiches bearing multiple cyclopentadienyl-nickel or -iron moieties .

Biochemical Pathways

It is known that this compound can form molecular thin films, held together solely by supramolecular interactions . This suggests that it may interact with other molecules in its environment, potentially affecting various biochemical pathways.

Result of Action

The result of this compound’s action is the formation of mechanically stable molecular thin films . These films are able to be free-standing over micrometer distances . They have a mechanical strength on par with that of known non-covalent membranes . These results serve as a testament to the unique properties of this compound and its potential applications in material science .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of its molecular thin films requires specific conditions . The stability, efficacy, and action of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decacyclene can be synthesized through several methods. One common approach involves the dehydrogenation of acenaphthene using elemental sulfur at temperatures ranging from 205 to 295°C . Another method includes the Heck-type cyclotrimerization of 2-bromoaceanthrylene derivatives, which leads to the formation of this compound derivatives with three fused benzene rings .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves high-temperature reactions and the use of specialized reagents to ensure the formation of the desired polycyclic structure.

Chemical Reactions Analysis

Types of Reactions: Decacyclene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the reduction of this compound in tetrahydrofuran (THF) with potassium metal results in a red-brown solution containing polyanionic species .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of alkali metals like potassium in solvents such as THF.

    Substitution: Substitution reactions can be carried out using nucleophilic aromatic substitution (S_NAr) reactions with various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can lead to the formation of polyanionic species, while oxidation may result in the formation of quinones or other oxidized derivatives.

Scientific Research Applications

Decacyclene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Decacyclene can be compared with other polycyclic aromatic hydrocarbons, such as:

Uniqueness: this compound’s unique structure, with ten fused benzene rings, gives it distinct electronic and optical properties that are not commonly found in other polycyclic aromatic hydrocarbons

Properties

IUPAC Name

decacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2,4,6,8(36),9,11,13,15,17,19(35),20,22,24,26,28,30(34),31-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18/c1-7-19-8-2-14-23-28(19)22(13-1)31-32(23)34-26-17-5-11-21-12-6-18-27(30(21)26)36(34)35-25-16-4-10-20-9-3-15-24(29(20)25)33(31)35/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWZLHUNCCYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C6=CC=CC7=C6C(=CC=C7)C5=C8C9=CC=CC1=C9C(=CC=C1)C8=C4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059754
Record name Diacenaphtho[1,2-j:1',2'-l]fluoranthene
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Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

191-48-0
Record name Decacyclene
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Record name Decacyclene
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Record name Decacyclene
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Record name Diacenaphtho[1,2-j:1',2'-l]fluoranthene
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Record name Diacenaphtho[1,2-j:1',2'-l]fluoranthene
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Record name Benzo[a,a',a']triacenaphthylene
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Record name DECACYCLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of decacyclene?

A1: this compound has a molecular formula of C36H18 and a molecular weight of 450.53 g/mol.

Q2: How is the structure of this compound characterized?

A2: this compound's structure is characterized by a central six-membered ring surrounded by six five-membered rings, forming a planar, highly conjugated system. [] This unique arrangement resembles a portion of the fullerene C60 structure. []

Q3: What spectroscopic data is available for this compound?

A3: this compound has been extensively studied using various spectroscopic techniques. 1H and 13C NMR spectroscopy have been employed to elucidate its structure and study its interactions with metal complexes. [, , ] UV-Vis absorption and fluorescence spectroscopy have provided insights into its electronic structure and excited-state properties. [, ] Magnetic Circular Dichroism (MCD) spectroscopy, coupled with theoretical calculations, has been used to assign its electronic transitions. []

Q4: Is this compound compatible with various materials?

A4: this compound can be deposited on various substrates like quartz, gold (Au(111)), and silver (Ag(111)). [, , ] It forms ordered monolayers on Cu(110), unlike its derivative hexa-tert-butyl this compound (HtBDC). [] It has also been investigated in the context of organic solar cells, demonstrating compatibility with polymer donors like poly(3-hexylthiophene). []

Q5: Does this compound exhibit any catalytic properties?

A5: While this compound itself is not known to exhibit significant catalytic activity, its unique structure and ability to form complexes with metals make it a potential building block for designing catalytic materials. [, , ] For instance, it can form triple-decker complexes with cobalt, demonstrating the possibility of incorporating metal centers for catalytic applications. [, ]

Q6: How is computational chemistry used to study this compound?

A6: Computational methods, including density functional theory (DFT) and Extended Huckel Molecular Orbital (EHMO) calculations, are extensively used to investigate the electronic structure, reactivity, and properties of this compound and its derivatives. [, , ] These calculations provide valuable insights into molecular orbitals, energy levels, charge distribution, and potential applications.

Q7: How do structural modifications affect the properties of this compound?

A7: Structural modifications of this compound significantly impact its properties. For example, the introduction of tert-butyl groups in hexa-tert-butyl this compound (HtBDC) leads to a different adsorption behavior on Cu(110) compared to this compound. [] The addition of functional groups can also influence its solubility, electronic properties, and self-assembly behavior. [, ]

Q8: What are the potential applications of this compound?

A8: this compound and its derivatives have been explored for various applications, including:

  • Organic electronics: Its electron-accepting properties make it a potential candidate for organic solar cells and other optoelectronic devices. [, , ]
  • Sensors: this compound nanowires have shown potential for sensing applications, particularly for detecting nitroaromatic compounds like nitrobenzene. []
  • Carbon materials: It can serve as a precursor for synthesizing carbon nanofibers and other carbon-based materials via pyrolysis and subsequent treatment. [, ]

Q9: What are the environmental implications of this compound?

A9: As a PAH, this compound raises environmental concerns. Research is needed to understand its environmental fate, degradation pathways, and potential ecotoxicological effects. []

Q10: How does this compound interact with light?

A10: this compound exhibits interesting photophysical properties. It displays fluorescence, the efficiency of which can be influenced by factors like solvent polarity and aggregation. [, ] Its excited-state dynamics have been investigated using techniques like transient absorption spectroscopy. []

Q11: What is the significance of this compound in supramolecular chemistry?

A11: The bowl-shaped structure of this compound derivatives, such as circumtrindene (C36H12), makes them appealing building blocks in supramolecular chemistry. [] Their concave surfaces can participate in shape-complementary interactions with convex molecules like fullerenes, potentially leading to novel supramolecular assemblies. []

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